molecular formula C25H19ClN2O2S B2954284 (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate CAS No. 478079-35-5

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate

Cat. No.: B2954284
CAS No.: 478079-35-5
M. Wt: 446.95
InChI Key: QDGQSHKNHZYESH-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinoline derivative with a complex structure. It contains a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline core is attached to a 4-chlorophenyl group through a sulfanyl linkage, and a 3-methylbenzoate group through an imine linkage .


Molecular Structure Analysis

The molecular formula of this compound is C25H19ClN2O2S. It contains a quinoline core, a sulfanyl linkage, an imine linkage, a 4-chlorophenyl group, and a 3-methylbenzoate group .

Scientific Research Applications

Antitumor Effects of Quinoline Derivatives

Quinoline derivatives, such as R115777, a potent and selective inhibitor of farnesyl protein transferase, have demonstrated significant antitumor effects in vivo following oral administration in mice. These findings are rooted in the study of Ras prenylation processes, highlighting the potential of quinoline derivatives in cancer treatment and their development through systematic structural modification and pharmacological evaluation (Venet, End, & Angibaud, 2003).

Novel Enzymatic Enhancers

Quinolinones and their derivatives have been explored for their ability to enhance enzymatic activities. A study on the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis (PTC) conditions revealed that certain thienoquinolinones significantly increased the activity of α-amylase, suggesting potential applications in enzymatic process enhancement (Abass, 2007).

Antimicrobial and Mosquito Larvicidal Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. For instance, a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones displayed good antibacterial and antifungal activity, as well as being lethal to mosquito larvae, showcasing the potential of quinoline derivatives in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).

Antibacterial and Antifungal Properties

Quinoline derivatives have been synthesized for their potential antibacterial and antifungal properties. For example, novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrated significant biological activity against various bacterial and fungal strains, emphasizing the role of quinoline derivatives in the development of new antimicrobial therapies (ANISETTI & Reddy, 2012).

Fluorophore Applications in Biochemistry and Medicine

Quinoline derivatives are recognized for their efficiency as fluorophores, widely utilized in studying various biological systems, including DNA. Their potential as antioxidants and radioprotectors also marks them as significant compounds in medical research and application, contributing to the exploration of new, more sensitive, and selective compounds for bioanalytical purposes (Aleksanyan & Hambardzumyan, 2013).

Properties

IUPAC Name

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O2S/c1-17-5-4-7-20(13-17)25(29)30-27-15-21-14-19-6-2-3-8-23(19)28-24(21)31-16-18-9-11-22(26)12-10-18/h2-15H,16H2,1H3/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGQSHKNHZYESH-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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